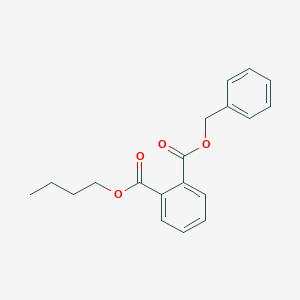![molecular formula C9H15NO4 B140833 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline CAS No. 613256-52-3](/img/structure/B140833.png)
1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline is a naturally occurring compound found in various plants and microorganisms. It has gained significant attention due to its potential therapeutic and industrial applications. The compound has a molecular formula of C₉H₁₅NO₄ and a molecular weight of 201.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline can be synthesized through multiple routes. One common method involves the hydrogenation of a suspension of the precursor compound with 5% palladium on activated carbon in ethyl acetate at room temperature and atmospheric pressure for four hours . The reaction mixture is then filtered, concentrated, and purified through flash chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar hydrogenation methods. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions often involve hydrogenation with palladium on carbon or other metal catalysts.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including metabolic disorders and infections.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, modulating biochemical reactions within cells. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and influencing metabolic processes .
Comparison with Similar Compounds
- 1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline
- 1-[(2S)-3-Hydroxy-2-methylpropanoyl]-L-proline
Comparison: this compound is unique due to its specific stereochemistry, which influences its reactivity and interaction with biological molecules. Compared to its enantiomers and other similar compounds, it may exhibit different biological activities and therapeutic potentials .
Properties
IUPAC Name |
(2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGZFIBHHGZWEJ-RQJHMYQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(=O)N1CCCC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(=O)N1CCC[C@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450865 |
Source


|
| Record name | 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
613256-52-3 |
Source


|
| Record name | 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60450865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-hydroxyphenyl)-5-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B140755.png)


![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)
![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)

![Ethanone, 1-[(1R,3R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-3-yl]-, rel-(9CI)](/img/structure/B140772.png)



![ethyl 2-[[(E)-2-cyanoethenyl]amino]acetate](/img/structure/B140782.png)
